

O-(tert-Butyldimethylsilyl)hydroxylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	O-(tert- Butyldimethylsilyl)hydroxylamine
Cat. No.:	B1309327

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This technical guide provides a comprehensive overview of **O-(tert-Butyldimethylsilyl)hydroxylamine**, a versatile reagent in organic synthesis, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, nomenclature, and key applications.

Chemical Identity and Nomenclature

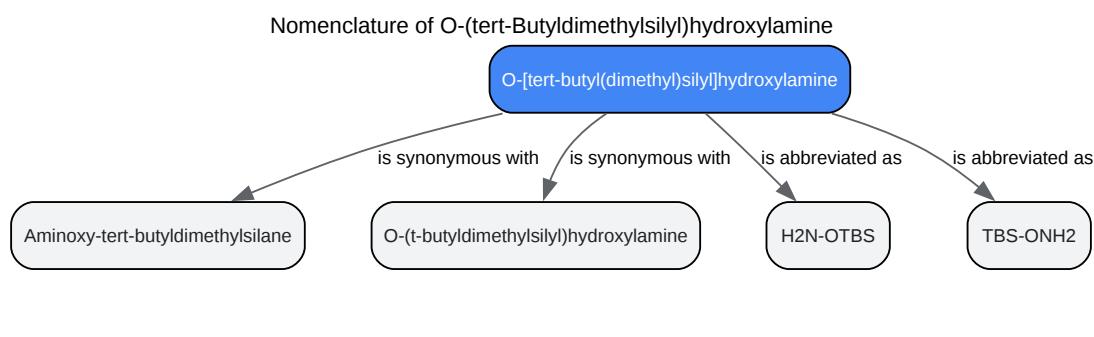
IUPAC Name: O-[tert-butyl(dimethyl)silyl]hydroxylamine[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and common applications. These include:

- Aminoxy-tert-butyldimethylsilane
- O-(t-butyldimethylsilyl)hydroxylamine
- o-t-butyldimethylsilyl hydroxylamine
- O-tert-butyldimethylsilylhydroxylamine
- o-tert-butyl dimethyl silyl hydroxylamine

- H2N-OTBS
- TBS-ONH2
- Hydroxylamine, TBDMS derivative[2]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.



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Figure 1: Relationship between the IUPAC name and common synonyms.

Physicochemical Properties

A summary of the key quantitative data for **O-(tert-Butyldimethylsilyl)hydroxylamine** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₇ NOSi	[3]
Molecular Weight	147.29 g/mol	[1]
CAS Number	41879-39-4	[2]
Appearance	Colorless crystalline solid or powder	
Melting Point	62-65 °C	[3]
Boiling Point	87-90 °C at 40 mmHg	[3]
Density	0.849 g/cm ³	[3]
Solubility	Freely soluble in hexane, chloroform, and most organic solvents. Insoluble in water.	[3]
Stability	Moisture sensitive. Hydrolyzes in water.	[3]

Experimental Protocols

Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine

A common laboratory-scale synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine involves the reaction of tert-butyldimethylsilyl chloride with hydroxylamine hydrochloride. The following protocol is a representative example.

Materials:

- tert-Butyldimethylsilyl chloride
- Hydroxylamine hydrochloride
- Ethylenediamine
- Dichloromethane (DCM)

Procedure:

- In a reaction vessel under an inert atmosphere, dissolve hydroxylamine hydrochloride in dichloromethane.
- Add ethylenediamine to the solution.
- To this mixture, add a solution of tert-butyldimethylsilyl chloride in dichloromethane dropwise at 20 °C.
- Stir the reaction mixture at 20 °C for 72 hours.
- Upon completion, the reaction is worked up using standard aqueous extraction procedures to isolate the crude product.
- The crude product is then purified by distillation or recrystallization to yield **O-(tert-Butyldimethylsilyl)hydroxylamine**.

A reported yield for this synthesis is approximately 74%.

Cleavage of Hydroxamic Acids from Solid Support

O-(tert-Butyldimethylsilyl)hydroxylamine is frequently employed to cleave resin-bound hydroxamic acids, a crucial step in the solid-phase synthesis of these compounds. The following is a general protocol for this application.

Materials:

- Resin-bound hydroxamic acid
- **O-(tert-Butyldimethylsilyl)hydroxylamine**
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

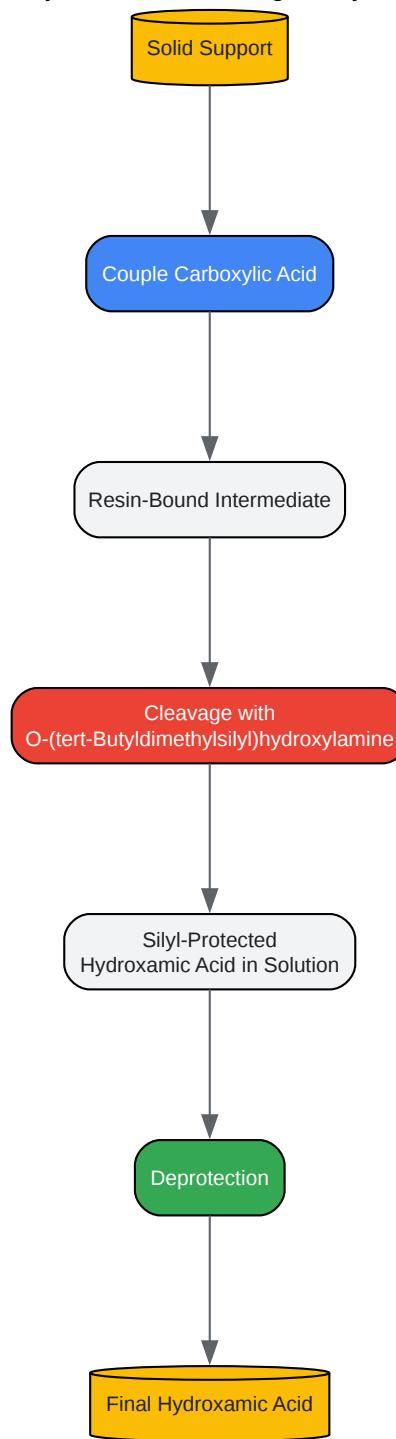
Procedure:

- Swell the resin-bound hydroxamic acid in a suitable anhydrous solvent within a reaction vessel.

- Prepare a solution of **O-(tert-Butyldimethylsilyl)hydroxylamine** in the same anhydrous solvent.
- Add the **O-(tert-Butyldimethylsilyl)hydroxylamine** solution to the swollen resin.
- Allow the reaction to proceed at room temperature with gentle agitation for a specified period, typically monitored by LC-MS for completion.
- Once the cleavage is complete, filter the resin and wash it with the reaction solvent.
- The combined filtrate and washings contain the silyl-protected hydroxamic acid.
- The silyl protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final hydroxamic acid.

The workflow for the solid-phase synthesis and cleavage of hydroxamic acids is depicted below.

Solid-Phase Synthesis and Cleavage of Hydroxamic Acids

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References

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